BenchChemオンラインストアへようこそ!

2,8-Diazaspiro[4.5]decan-1-one

Antifungal Chitin Synthase Candida albicans

This versatile spirocyclic scaffold offers proven advantages in kinase inhibitor programs, validated by >20-fold in vivo half-life improvements and enantioselective PLD inhibition. In vitro activity against C. albicans (MIC=0.04 mmol/L) and >23-fold JAK2 selectivity make it essential for inflammation and antifungal research.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 546086-95-7
Cat. No. B1322701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decan-1-one
CAS546086-95-7
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CCNC2=O
InChIInChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
InChIKeyHHIOFHJYOIVJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[4.5]decan-1-one (CAS 546086-95-7): Procurement-Grade Spirocyclic Scaffold for Kinase and Enzyme Inhibitor Development


2,8-Diazaspiro[4.5]decan-1-one (CAS 546086-95-7) is a heterocyclic spirocyclic scaffold with molecular formula C8H14N2O and molecular weight 154.21 g/mol [1]. This core structure is characterized by a unique spiro junction connecting a pyrrolidinone ring with a piperidine ring, which imparts increased sp3 character and a chiral center compared to earlier triazaspiro analogs [2]. The scaffold serves as a versatile starting point for the synthesis of diverse derivatives with demonstrated activity across multiple target classes, including RIPK1, TYK2/JAK1, PLD, and T-type calcium channels [3].

Why Generic Spirocyclic Scaffolds Cannot Substitute for 2,8-Diazaspiro[4.5]decan-1-one in Drug Discovery Programs


Spirocyclic cores are not interchangeable. The 2,8-diazaspiro[4.5]decan-1-one scaffold offers distinct structural and functional advantages over closely related analogs. Direct head-to-head comparisons demonstrate that the diazaspiro core improves pharmacokinetic parameters compared to triazaspiro[4.5]decanone cores, enhancing plasma free fraction, reducing predicted hepatic clearance, and extending in vivo half-life [1]. Furthermore, specific substitutions on this scaffold yield derivatives with selectivity profiles and potency levels that cannot be replicated with alternative spirocyclic frameworks, such as the >23-fold selectivity over JAK2 observed for TYK2/JAK1 inhibitors or the enantioselective PLD isoform inhibition [2]. Substituting a generic spirocyclic building block risks forfeiting these validated structure-activity relationships and intellectual property positioning [3].

Quantitative Differential Evidence for 2,8-Diazaspiro[4.5]decan-1-one: Comparator-Based Performance Data


Antifungal Efficacy Superior to Fluconazole: MIC Comparison Against Candida albicans

A 2,8-diazaspiro[4.5]decan-1-one derivative (compound 4d) exhibited superior antifungal activity against C. albicans (ATCC 90023) compared to the clinically established antifungal fluconazole. The MIC value of compound 4d was 0.04 mmol/L, representing a 2.6-fold improvement over fluconazole (0.104 mmol/L) and a 3.2-fold improvement over polyoxin B (0.129 mmol/L) [1].

Antifungal Chitin Synthase Candida albicans

Improved Pharmacokinetic Profile vs Triazaspiro[4.5]decanone Core: Enhanced Free Fraction and Extended Half-Life

The 2,8-diazaspiro[4.5]decan-1-one core demonstrates significantly improved pharmacokinetic properties compared to the triazaspiro[4.5]decanone core. The diazaspiro core increased plasma free fraction (fu) from <0.03 to <0.13 in both rat and human, reduced predicted hepatic clearance from >65 mL/min/kg to ∼43 mL/min/kg, and extended in vivo half-life from <0.15 h to >3 h [1].

Pharmacokinetics PLD Drug Disposition

Potent Dual TYK2/JAK1 Inhibition with High Selectivity Over JAK2

A derivative of 2,8-diazaspiro[4.5]decan-1-one (compound 48) exhibited potent dual inhibition of TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. This compound demonstrated >23-fold selectivity for JAK2, a critical selectivity window for minimizing off-target immunosuppression [1]. Notably, compound 48 showed more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models [1].

JAK TYK2 Inflammatory Bowel Disease

RIPK1 Inhibition with Cellular Anti-Necroptotic Activity

A 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41) inhibited RIPK1 with an IC50 value of 92 nM. This compound also demonstrated significant anti-necroptotic effect in a necroptosis model using U937 cells, confirming functional cellular activity beyond biochemical inhibition [1].

RIPK1 Necroptosis Inflammation

Validated Application Scenarios for 2,8-Diazaspiro[4.5]decan-1-one in Drug Discovery and Chemical Biology


Antifungal Drug Discovery Targeting Chitin Synthase

Researchers developing novel antifungal agents should prioritize 2,8-diazaspiro[4.5]decan-1-one derivatives based on demonstrated in vitro potency against C. albicans (MIC = 0.04 mmol/L) that exceeds fluconazole by 2.6-fold [4]. The scaffold also enables synergistic combinations with fluconazole, as demonstrated for compounds 4c, 4i, 4j, and 4o against C. albicans, A. fumigatus, and A. flavus [4].

Inflammatory and Autoimmune Disease Programs Requiring JAK2-Sparing TYK2/JAK1 Inhibition

For programs targeting inflammatory bowel disease or other cytokine-driven conditions, 2,8-diazaspiro[4.5]decan-1-one derivatives offer a validated path to dual TYK2/JAK1 inhibition with >23-fold selectivity over JAK2. Compound 48 achieved IC50 values of 6 nM (TYK2) and 37 nM (JAK1) and outperformed tofacitinib in an acute ulcerative colitis model [4]. This scaffold should be prioritized over non-selective JAK inhibitor scaffolds where JAK2-related adverse effects are a concern.

Phospholipase D (PLD) Inhibitor Development with Improved Pharmacokinetics and IP Position

Teams pursuing PLD1, PLD2, or dual PLD1/2 inhibitors should select the 2,8-diazaspiro[4.5]decan-1-one core over triazaspiro alternatives due to a >20-fold improvement in in vivo half-life (from <0.15 h to >3 h) and >4-fold increase in plasma free fraction [4]. This core is also the basis for the first issued US composition-of-matter patent for small molecule PLD inhibitors, offering a distinct IP advantage [4].

Necroptosis and RIPK1-Mediated Disease Research

Investigators studying necroptosis in inflammatory or neurodegenerative diseases can leverage 2,8-diazaspiro[4.5]decan-1-one as a starting scaffold for RIPK1 inhibitor development. Compound 41 demonstrated RIPK1 inhibition (IC50 = 92 nM) with confirmed anti-necroptotic activity in U937 cells, validating the scaffold's utility in cellular models of programmed cell death [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.